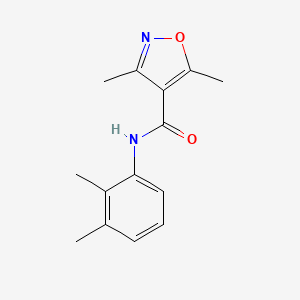

N-(2,3-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Descripción

N-(2,3-Dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic carboxamide derivative featuring a 2,3-dimethylphenyl group linked via a carboxamide bond to a 3,5-dimethyl-substituted isoxazole ring. Isoxazole derivatives are widely recognized in agrochemical research for their bioactivity, particularly as herbicides, fungicides, or insecticides.

Propiedades

IUPAC Name |

N-(2,3-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-8-6-5-7-12(9(8)2)15-14(17)13-10(3)16-18-11(13)4/h5-7H,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBYNBPBLPWIOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(ON=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves the reaction of 2,3-dimethylaniline with 3,5-dimethyl-4-isoxazolecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,3-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the isoxazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of isoxazole oxides.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

N-(2,3-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications, including cancer treatment and pain management.

Mecanismo De Acción

The mechanism of action of N-(2,3-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several agrochemical carboxamides documented in pesticide literature. Below is a comparative analysis based on substituents, heterocyclic systems, and reported uses:

Table 1: Structural and Functional Comparison of Carboxamide Derivatives

| Compound Name | Aromatic Substituents | Heterocycle/Backbone | Primary Use |

|---|---|---|---|

| N-(2,3-Dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide | 2,3-dimethylphenyl | 3,5-dimethyl-isoxazole | Not specified (inferred: potential herbicide/fungicide) |

| N-(3,4-Dichlorophenyl) propanamide (Propanil) | 3,4-dichlorophenyl | Propanamide chain | Herbicide (rice paddies) |

| N-(3,4-Dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide (Fenoxacrim) | 3,4-dichlorophenyl | Hexahydro-pyrimidine with trioxo groups | Fungicide |

| N-(3,5-Dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (Iprodione metabolite isomer) | 3,5-dichlorophenyl | Imidazolidine with dioxo groups | Fungicide metabolite |

| N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) | 2,6-dimethoxybenzamide | 5-isoxazolyl with branched alkyl | Pre-emergent herbicide |

Key Observations:

Substituent Effects: The target compound’s 2,3-dimethylphenyl group contrasts with the chlorinated phenyl rings in propanil, fenoxacrim, and iprodione metabolites. Isoxaben’s dimethoxybenzamide moiety enhances soil mobility, making it effective as a pre-emergent herbicide, while the target compound’s isoxazole ring may optimize binding to fungal or plant targets .

Heterocyclic Systems: The isoxazole ring in the target compound and isoxaben is associated with herbicidal activity, likely via inhibition of cellulose biosynthesis in plants. In contrast, fenoxacrim’s pyrimidine backbone and iprodione’s imidazolidine system target fungal respiration or cell membrane integrity .

Functional Implications: Propanil’s simple propanamide chain allows rapid hydrolysis in plants, minimizing residual toxicity, whereas the target compound’s rigid isoxazole-carboxamide structure may confer longer-lasting activity . The trioxo groups in fenoxacrim enhance its redox activity, critical for disrupting fungal electron transport chains, a mechanism absent in the target compound’s structure .

Research and Development Considerations

For instance:

- Selectivity: Methyl substituents may reduce non-target toxicity compared to chlorinated analogs, aligning with trends toward eco-friendly agrochemicals.

- Synthetic Feasibility : The isoxazole core is synthetically accessible, as seen in isoxaben, but regioselective dimethylation on the phenyl ring could pose challenges in large-scale production.

Actividad Biológica

N-(2,3-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a compound belonging to the isoxazole class, known for its diverse biological activities. This article focuses on its biological activity, including antimicrobial and anti-inflammatory properties, and explores its potential applications in medicine and industry.

Chemical Structure and Properties

N-(2,3-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide features a unique substitution pattern that enhances its stability and interaction with biological targets. The compound's molecular formula is with a molecular weight of approximately 230.26 g/mol. The compound exhibits significant solubility in organic solvents, which facilitates its use in various chemical reactions.

Antimicrobial Properties

Research has indicated that N-(2,3-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide possesses antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, although further studies are required to elucidate the precise pathways involved.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary findings suggest that it may inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could lead to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes.

The biological activity of N-(2,3-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is attributed to its ability to interact with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses.

- Receptor Interaction : The compound could interact with receptors that mediate pain and inflammation.

Case Studies

- Antibacterial Activity : In vitro studies have shown that N-(2,3-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating effective dosage levels for potential therapeutic applications.

- Inflammation Model : In animal models of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers and symptoms compared to control groups. This suggests its potential utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(2,3-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, it is useful to compare it with similar compounds within the isoxazole class:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2,3-dimethylphenyl)-3,4-dimethyl-4-isoxazolecarboxamide | Structure | Moderate antimicrobial |

| N-(3,4-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide | Structure | Strong anti-inflammatory |

This comparison highlights the distinct biological activities associated with different substitution patterns on the isoxazole ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.